HS-173 is a novel compound classified as a phosphatidylinositol 3-kinase (PI3K) inhibitor, specifically targeting the PI3Kα isoform. It is an imidazopyridine derivative that has shown potential in various preclinical studies for its anti-cancer properties. The compound operates primarily by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. This inhibition leads to significant effects on cancer cell cycle progression and apoptosis, making HS-173 a candidate for cancer therapy, particularly in aggressive forms like pancreatic cancer .
HS-173's mechanism of action involves several biochemical pathways. It inhibits the PI3K/Akt pathway, leading to:
HS-173 exhibits significant biological activity against various cancer types, particularly pancreatic cancer. Key findings include:
The synthesis of HS-173 involves multi-step organic reactions to create the imidazopyridine structure. While specific proprietary methods may be employed by manufacturers, general approaches typically include:
HS-173 has potential applications in:
Interaction studies have demonstrated that HS-173 can enhance the effectiveness of existing treatments:
Several compounds share structural or functional similarities with HS-173. Here are some notable examples:
Compound Name | Type | Mechanism of Action | Unique Features |
---|---|---|---|
LY294002 | PI3K Inhibitor | Selective inhibition of PI3K | Early-stage inhibitor with broad effects |
GDC-0941 | PI3K Inhibitor | Inhibits PI3K signaling | Advanced clinical trials for various cancers |
AZD8186 | PI3K Inhibitor | Dual inhibition of PI3Kα and PI3Kδ | Targeting multiple isoforms |
PIK75 | PI3K Inhibitor | Selective for PI3Kα | Focused on metabolic disorders |
While these compounds also inhibit the PI3K pathway, HS-173's unique imidazopyridine structure and specific action on G2/M phase arrest set it apart as a promising candidate for targeted cancer therapies. Its ability to enhance radiosensitivity further distinguishes it from other inhibitors that may not exhibit this dual functionality .
HS-173 features a complex heterocyclic framework with three distinct pharmacophoric regions:
The molecular structure includes:
Structural Feature | Description |
---|---|
Core scaffold | Imidazo[1,2-a]pyridine fused with a pyridin-3-yl group |
Side chains | Ethyl ester (C-O-C) and phenylsulfonyl amide (S(=O)₂-NH) |
Aromatic systems | Pyridine, phenyl, and imidazole rings |
Critical connections:
HS-173 exhibits balanced physicochemical properties suitable for biological activity:
Property | Value | Reference |
---|---|---|
Molecular formula | C₂₁H₁₈N₄O₄S | |
Molecular weight | 422.46 g/mol | |
LogP (XLogP3-AA) | 3.4 | |
Solubility in DMSO | 50 mg/mL (118.35 mM) | |
Purity | ≥96% (HPLC) | |
Stability | Stable at -20°C |
Key observations:
HS-173 is synthesized through multi-step protocols involving heterocyclic chemistry. Notable methods include:
Imidazo[1,2-a]pyridine formation:
Sulfonyl amide introduction:
Derivatives have been developed to optimize PI3Kα inhibition:
Synthetic innovations:
Systematic modifications of HS-173 reveal critical determinants of PI3Kα inhibition:
Modification | Effect on Activity | Rationale |
---|---|---|
Imidazo[1,2-a]pyridine → pyrimidine | Reduced potency (IC₅₀ >100 nM) | Loss of π-π stacking with ATP-binding pocket |
Ethyl ester → methyl ester | Slight decrease in solubility | Altered lipophilicity-pharmacokinetics balance |
Position | Optimal Substituent | Impact |
---|---|---|
Sulfonyl group | Phenyl (vs. alkyl) | Enhanced H-bonding with Glu880 (PI3Kα) |
Pyridin-3-yl | 5-Amino substitution | Critical for kinase hinge region binding |
Key SAR insights:
The phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin signaling cascade represents one of the most critical intracellular signaling pathways governing cellular functions including growth, proliferation, survival, and metabolism [9] [14]. This pathway is initiated when extracellular signaling molecules bind to receptor tyrosine kinases at the cell membrane, leading to receptor activation and subsequent recruitment of class IA phosphatidylinositol 3-kinases to the plasma membrane [11] [28].
Class I phosphatidylinositol 3-kinases are heterodimeric complexes composed of regulatory and catalytic subunits, with the catalytic subunits designated as p110α, p110β, p110δ, and p110γ [29] [32]. The class IA phosphatidylinositol 3-kinases, comprising p110α, p110β, and p110δ catalytic subunits paired with p85-type regulatory subunits, are activated by receptor tyrosine kinases and convert phosphatidylinositol-4,5-bisphosphate to phosphatidylinositol-3,4,5-trisphosphate at the plasma membrane [11] [18].
The generation of phosphatidylinositol-3,4,5-trisphosphate serves as a critical second messenger that recruits pleckstrin homology domain-containing proteins, most notably protein kinase B, to the inner surface of the cell membrane [18] [30]. Upon membrane localization, protein kinase B undergoes dual phosphorylation events: phosphorylation at threonine 308 by phosphoinositide-dependent kinase 1 and phosphorylation at serine 473 by mechanistic target of rapamycin complex 2, resulting in full activation of protein kinase B [18] [30].
Activated protein kinase B functions as a central hub that phosphorylates numerous downstream substrates sharing the consensus sequence RXRXXS/T, including glycogen synthase kinase 3β, forkhead box O transcription factors, BCL2-associated agonist of cell death, and mechanistic target of rapamycin complex 1 [18] [30]. Mechanistic target of rapamycin complex 1 serves as a master growth regulator that integrates diverse nutritional and environmental cues to promote cellular growth through phosphorylation of substrates including ribosomal protein S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1 [30] [36].
The pathway is negatively regulated by the tumor suppressor phosphatase and tensin homolog, which dephosphorylates phosphatidylinositol-3,4,5-trisphosphate back to phosphatidylinositol-4,5-bisphosphate, thereby antagonizing protein kinase B activation [12] [34]. Additional negative regulators include inositol polyphosphate 4-phosphatase type II and protein tyrosine phosphatase nonreceptor 12 [19].
The phosphatidylinositol 3-kinase signaling pathway is frequently dysregulated in human malignancies, with alterations occurring at multiple levels of the signaling cascade [10] [13]. Genetic alterations have been identified in every component of the pathway, making it one of the most commonly altered signaling networks in cancer [34] [35].
Oncogenic mutations in PIK3CA, the gene encoding the p110α catalytic subunit, represent some of the most frequent genetic alterations in solid tumors [13] [35]. These mutations occur in over 30% of various solid tumor types and cluster predominantly in two hotspot regions: the helical domain (E542K and E545K mutations) and the kinase domain (H1047R mutation) [13] [36]. Functional analyses have demonstrated that these mutations confer gain-of-function properties, increasing enzymatic activity and promoting oncogenic transformation both in vitro and in vivo [36] [38].
The tumor suppressor phosphatase and tensin homolog represents another critical node of pathway dysregulation in cancer [37]. Loss of phosphatase and tensin homolog function occurs through various mechanisms including inactivating mutations, homozygous deletions, and hemizygous losses [37]. Studies have shown that even partial reduction in phosphatase and tensin homolog expression through hemizygous loss significantly influences tumorigenesis and is associated with poor patient outcomes [37].
Mutations in regulatory subunit genes, particularly PIK3R1 encoding p85α, have been identified in endometrial carcinoma, glioblastoma, and other tumor types [10]. Activating mutations in protein kinase B genes, though less frequent, have been reported in breast cancers and contribute to pathway hyperactivation [12].
The pathway promotes cancer development through multiple mechanisms including enhanced cell survival, increased proliferation, metabolic reprogramming, and resistance to apoptosis [9] [10]. Hyperactivated phosphatidylinositol 3-kinase signaling enables cancer cells to bypass normal growth control mechanisms and acquire hallmark capabilities of cancer including sustained proliferative signaling and resistance to cell death [9] [14].
Phosphatidylinositol 3-kinase signaling also plays crucial roles in cancer metastasis through two primary mechanisms [9]. First, the pathway promotes metastasis by reducing intercellular adhesion and enhancing cellular motility through regulation of epithelial-mesenchymal transition [9]. Second, it facilitates metastasis by promoting tumor neovascularization, which is essential for metastatic spread [9].
The frequent dysregulation of phosphatidylinositol 3-kinase signaling in cancer has established this pathway as an attractive target for therapeutic intervention [15] [16]. Multiple classes of inhibitors have been developed targeting different nodes of the pathway, including pan-class I phosphatidylinositol 3-kinase inhibitors, isoform-selective inhibitors, protein kinase B inhibitors, and mechanistic target of rapamycin inhibitors [17] [19].
Early clinical development focused on pan-class I phosphatidylinositol 3-kinase inhibitors, but these agents demonstrated significant dose-limiting toxicities including hyperglycemia, hyperinsulinemia, and gastrointestinal effects that limited their therapeutic utility [15] [16]. The induction of hyperglycemia represents a major challenge, as phosphatidylinositol 3-kinase signaling is essential for insulin-mediated glucose homeostasis in normal tissues [16].
Isoform-selective inhibitors have emerged as a promising approach to improve the therapeutic index of phosphatidylinositol 3-kinase targeting [15] [16]. The first clinically approved phosphatidylinositol 3-kinase inhibitor, idelalisib, selectively targets the p110δ isoform and has demonstrated efficacy in B-cell malignancies [17]. Subsequently, alpelisib, a selective p110α inhibitor, received approval for treatment of phosphatidylinositol 3-kinase catalytic subunit alpha-mutant breast cancer in combination with fulvestrant [16].
The clinical success of isoform-selective inhibitors has validated the concept that targeting specific phosphatidylinositol 3-kinase isoforms can provide therapeutic benefit while reducing off-target toxicities [16]. Different isoforms exhibit distinct tissue distribution patterns, with p110α and p110β being ubiquitously expressed while p110δ and p110γ are primarily restricted to leukocytes [29].
Phosphatidylinositol 3-kinase inhibitors may also enhance cancer therapy through indirect mechanisms beyond direct tumor cell targeting [15]. These include normalization of tumor vasculature to improve drug delivery, modulation of immune responses through effects on regulatory T cells and myeloid-derived suppressor cells, and interference with cancer-associated fibroblasts in the tumor microenvironment [15].
Combination strategies represent an important area of investigation for phosphatidylinositol 3-kinase inhibitors [16] [20]. Rational combinations with other targeted therapies, chemotherapy, radiotherapy, and immunotherapy agents are being explored to maximize therapeutic efficacy while managing toxicity [16] [20].
HS-173 is a novel imidazopyridine-carboxylate derived compound that functions as a potent and selective inhibitor of phosphatidylinositol 3-kinase α with an IC50 value of 0.8 nM [2] [39]. The compound exhibits remarkable selectivity for the p110α isoform and has emerged as an important research tool for investigating phosphatidylinositol 3-kinase α-specific signaling in cancer [4] [21].
Table 1: HS-173 Biological Activity and Potency Data
Target/Cell Line | IC50/Effective Concentration | Biological Effect | Reference |
---|---|---|---|
Phosphatidylinositol 3-kinase α (enzyme assay) | 0.8 nM | Phosphatidylinositol 3-kinase enzyme inhibition | [2] [39] [40] [41] |
T47D breast cancer cells | 0.6 μM | Antiproliferative | [39] [40] |
SK-BR3 breast cancer cells | 1.5 μM | Antiproliferative | [39] [40] |
MCF-7 breast cancer cells | 7.8 μM | Antiproliferative | [39] [40] |
Hep3B hepatoma cells | Not specified | Phosphatidylinositol 3-kinase pathway suppression | [40] |
HSC-T6 hepatic stellate cells | ~5 μM (apoptosis) | Growth inhibition, G2/M arrest, apoptosis | [3] [7] [42] |
LX-2 hepatic stellate cells | Not specified | Growth inhibition, G2/M arrest | [3] [7] [42] |
MDA-MB-231 breast cancer cells | Dose-dependent | Radiosensitization, G2/M arrest | [22] |
PANC-1 pancreatic cancer cells | Dose-dependent | Radiosensitization, apoptosis | [33] |
Miapaca-2 pancreatic cancer cells | Dose-dependent | Radiosensitization, apoptosis | [33] |
The molecular mechanism of HS-173 involves selective binding to the phosphatidylinositol 3-kinase α catalytic domain, resulting in potent inhibition of the conversion of phosphatidylinositol-4,5-bisphosphate to phosphatidylinositol-3,4,5-trisphosphate [2] [4]. This inhibition leads to decreased protein kinase B phosphorylation and downstream signaling through the phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin pathway [4] [5].
HS-173 demonstrates significant antiproliferative effects across multiple cancer cell lines with varying sensitivities [4] [39]. In breast cancer models, the compound exhibits IC50 values ranging from 0.6 μM in T47D cells to 7.8 μM in MCF-7 cells, indicating differential sensitivity that may correlate with phosphatidylinositol 3-kinase pathway dependence [39] [40].
Table 2: HS-173 Mechanisms of Action and Cellular Effects
Mechanism | Molecular Targets | Cellular Effects |
---|---|---|
Phosphatidylinositol 3-kinase α selective inhibition | Phosphatidylinositol 3-kinase α enzyme (IC50 = 0.8 nM) | Reduced phosphatidylinositol-3,4,5-trisphosphate formation, decreased protein kinase B phosphorylation |
Cell cycle arrest induction | G2/M checkpoint proteins (cyclin B1, p-cdc2) | Accumulation of cells in G2/M phase |
Apoptosis pathway activation | Caspase-3, Bcl-2, mitochondrial membrane potential | Increased TUNEL-positive cells, caspase activation |
DNA damage response inhibition | ATM, DNA-PKcs, γ-H2AX | Sustained DNA damage, impaired repair |
Angiogenesis suppression | HIF-1α, VEGF expression | Reduced tube formation, decreased vessel formation |
Epithelial-mesenchymal transition inhibition | E-cadherin, Vimentin, phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin, Smad2/3 | Reduced migration, invasion, metastasis |
Necroptosis induction | RIP3/MLKL signaling pathway | HMGB1 release, necroptotic morphology |
Radiosensitization enhancement | DNA repair pathway inhibition | Enhanced radiation-induced cell death |
Anti-fibrotic activity | Collagen type I, α-SMA, fibronectin | Reduced extracellular matrix deposition |
One of the most well-characterized effects of HS-173 is its ability to induce G2/M cell cycle arrest [4] [21]. The compound causes accumulation of cells in the G2/M phase through modulation of key cell cycle regulators including cyclin B1 and phosphorylated cdc2 [42]. This cell cycle arrest is accompanied by significant induction of apoptosis, as evidenced by increased TUNEL-positive cells, caspase-3 activation, and loss of mitochondrial membrane potential [3] [42].
HS-173 has demonstrated potent anti-angiogenic properties both in vitro and in vivo [4]. The compound suppresses the expression of hypoxia-inducible factor-1α and vascular endothelial growth factor, key regulators of angiogenesis [4]. In the Matrigel plug assay, HS-173 significantly diminished blood vessel formation in mice, confirming its anti-angiogenic activity [4].
In pancreatic cancer models, HS-173 has shown remarkable ability to suppress epithelial-mesenchymal transition and metastasis [5]. The compound effectively inhibits transforming growth factor-β-induced migration and invasion while reversing mesenchymal cell morphology [5]. These effects are mediated through dual inhibition of phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin and Smad2/3 signaling pathways [5].
Recent studies have identified HS-173 as a novel inducer of receptor-interacting kinase 3-dependent necroptosis in lung cancer cells [23]. The compound enhances receptor-interacting kinase 3 expression and activates the receptor-interacting kinase 3/mixed lineage kinase domain-like signaling pathway, leading to necroptotic cell death characterized by HMGB1 release and distinctive morphological features [23].
HS-173 also functions as an effective radiosensitizer across multiple cancer types [22] [33]. In pancreatic cancer models, the compound significantly enhances radiation sensitivity through inhibition of DNA damage repair pathways [33]. HS-173 potently inhibits ATM and DNA-dependent protein kinase catalytic subunit, two major kinases that respond to radiation-induced DNA double-strand breaks, resulting in sustained DNA damage and enhanced cell death [33].
The anti-fibrotic properties of HS-173 have been extensively characterized in hepatic stellate cell models [3] [7]. The compound suppresses the growth and proliferation of hepatic stellate cells while reducing expression of extracellular matrix components including collagen type I, α-smooth muscle actin, and fibronectin [3] [42]. These effects are mediated through phosphatidylinositol 3-kinase/protein kinase B pathway inhibition and have been confirmed in mouse models of liver fibrosis [3].
Despite its promising preclinical activity, HS-173 has been identified as a substrate for ATP-binding cassette transporters ABCB1 and ABCG2, which mediate multidrug resistance in cancer cells [21]. Overexpression of these transporters significantly reduces HS-173 efficacy through decreased intracellular accumulation, representing a potential mechanism of resistance that may limit clinical utility [21].